molecular formula C11H21NO3 B2407702 Tert-butyl 3-(3-aminooxolan-3-yl)propanoate CAS No. 2248260-85-5

Tert-butyl 3-(3-aminooxolan-3-yl)propanoate

Cat. No.: B2407702
CAS No.: 2248260-85-5
M. Wt: 215.293
InChI Key: JPDUNJPJILHEIP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-aminooxolan-3-yl)propanoate is an organic compound with the molecular formula C10H19NO3. It is a derivative of propanoic acid and contains a tert-butyl ester group along with an aminooxolane moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-aminooxolan-3-yl)propanoate typically involves the esterification of 3-(3-aminooxolan-3-yl)propanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method for producing tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-aminooxolan-3-yl)propanoate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Tert-butyl 3-(3-aminooxolan-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-aminooxolan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active aminooxolane moiety, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(3-aminopropoxy)propanoate
  • Tert-butyl 3-[(3-butoxypropyl)amino]propanoate

Uniqueness

Tert-butyl 3-(3-aminooxolan-3-yl)propanoate is unique due to the presence of the aminooxolane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 3-(3-aminooxolan-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)4-5-11(12)6-7-14-8-11/h4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDUNJPJILHEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1(CCOC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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